Zebularine CEP

Description

Historical Context of Epigenetic Modifiers in Therapeutic Development

The concept of utilizing epigenetic modifications for therapeutic benefit has its roots in the mid-20th century with the observation of spontaneous differentiation in leukemic cells. nih.gov This led to the discovery of various agents that could induce differentiation, including compounds later identified as hypomethylating agents and histone deacetylase inhibitors (HDIs). nih.gov In the 1970s, 5-azacytidine (B1684299) was found to induce the differentiation of mouse embryonic cells into various cell types, a phenomenon later linked to alterations in DNA methylation. nih.gov These early findings laid the groundwork for the development of epigenetic therapies. The approval of DNA methyltransferase (DNMT) inhibitors like 5-aza-2'-deoxycytidine (decitabine) and 5-azacytidine for myelodysplastic syndrome (MDS) and acute myelogenous leukemia (AML) marked a significant milestone, validating the therapeutic potential of targeting the epigenome. nih.gov

Zebularine (B1662112) as a Core Nucleoside Analog in Epigenetic Studies

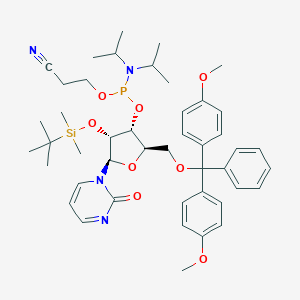

Zebularine, with the chemical name 1-(β-D-ribofuranosyl)-1,2-dihydropyrimidin-2-one, is a cytidine (B196190) analog that was initially synthesized as an inhibitor of cytidine deaminase. iiarjournals.orgspandidos-publications.com However, its more significant role was later discovered as an inhibitor of DNA methylation. iiarjournals.orgspandidos-publications.com Unlike earlier DNMT inhibitors such as azacytidine and decitabine, zebularine possesses greater chemical stability and lower cytotoxicity. iiarjournals.orgnih.gov

Its mechanism of action involves being incorporated into DNA during replication. Once integrated, it traps DNMT enzymes, forming a covalent complex. iiarjournals.orgstemcell.com This trapping prevents the enzyme from methylating cytosine residues, leading to passive demethylation in daughter cells after subsequent rounds of DNA replication. iiarjournals.org Specifically, the absence of the exocyclic amino group in zebularine's structure hinders the catalytic process required for methyl group transfer. acs.orgresearchgate.net This action can lead to the reactivation of tumor suppressor genes that were silenced by hypermethylation, a common occurrence in cancer. ontosight.ai

Current Academic Significance and Research Trajectories of Zebularine

Zebularine continues to be a subject of intense academic research due to its distinct properties. Its stability and oral bioavailability make it an attractive candidate for long-term therapeutic strategies. researchgate.netaacrjournals.org Current research is exploring its efficacy in a variety of cancers, including hepatocellular carcinoma, cholangiocarcinoma, and head and neck squamous cell carcinoma. spandidos-publications.comnih.govplos.org

Studies have shown that zebularine can inhibit cancer cell proliferation and induce apoptosis (programmed cell death). nih.govplos.org Interestingly, some research suggests that its anticancer effects may, in some cases, be independent of its DNA demethylating activity, pointing to more complex biological roles. nih.gov For instance, in hepatocellular carcinoma cells, zebularine was found to upregulate p21(WAF/CIP1) and p53 and downregulate CDK2 and Bcl-2, suggesting a role in cell cycle arrest and apoptosis through pathways not directly linked to DNA methylation. nih.gov

Furthermore, research is investigating the potential of zebularine in combination with other therapeutic agents, such as histone deacetylase inhibitors and isothiocyanates, to enhance its anti-cancer effects. stemcell.commdpi.com The preferential targeting of cancer cells over normal cells by zebularine is another significant area of investigation, which could lead to more selective and less toxic cancer therapies. core.ac.uk Beyond cancer, the potential of zebularine to induce differentiation in stem cells is also being explored for applications in regenerative medicine. stemcell.comnih.gov

Interactive Data Table: Research Findings on Zebularine

| Cancer Type/Cell Line | Key Findings | Potential Mechanism of Action | Reference |

|---|---|---|---|

| Hepatocellular Carcinoma (HepG2) | Inhibits cell proliferation, induces apoptosis. | Downregulation of CDK2 and Bcl-2; upregulation of p21 and p53; may be DNA methylation-independent. | nih.gov |

| Cholangiocarcinoma (TFK-1, HuCCT1) | Induces apoptosis, decreases DNMT protein levels. | DNA demethylation, targeting the Wnt signaling pathway. | plos.org |

| Head and Neck Squamous Cell Carcinoma (SCC-9, SCC-25) | Reduces cell viability, induces G2/M cell cycle arrest and apoptosis. | Mediated through p21/CHK1 and caspase-3/PARP-dependent pathways. | spandidos-publications.com |

| T-cell Lymphoma | In vivo antitumor activity after oral administration. | DNMT inhibition. | iiarjournals.org |

| Intestinal Tumors (in mice) | Prevents intestinal tumor formation with minimal side effects. | Tissue-specific DNA demethylation. | aacrjournals.org |

| Melanoma (A375, Colo-679) | Dose- and time-dependent cytotoxicity, apoptotic induction. | Decreased expression of DNMT1, DNMT3A, and DNMT3B. | mdpi.com |

Structure

2D Structure

Properties

IUPAC Name |

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H61N4O8PSi/c1-32(2)49(33(3)4)58(54-30-15-27-46)56-40-39(55-42(48-29-16-28-47-43(48)50)41(40)57-59(10,11)44(5,6)7)31-53-45(34-17-13-12-14-18-34,35-19-23-37(51-8)24-20-35)36-21-25-38(52-9)26-22-36/h12-14,16-26,28-29,32-33,39-42H,15,30-31H2,1-11H3/t39-,40-,41-,42-,58?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUDLVPTCOPGMZ-MGVQLQBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC=NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC=NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H61N4O8PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

845.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Zebularine S Molecular Mechanisms of Action

Mechanism-Based Inhibition of DNA Methyltransferases (DNMTs)

Zebularine's primary and most studied mechanism of action is the inhibition of DNA methylation. taylorandfrancis.com This process is initiated by its incorporation into DNA, where it subsequently traps DNMT enzymes, leading to a reduction in genomic methylation levels. mdpi.comnih.gov

Once Zebularine (B1662112) is integrated into the DNA strand during replication, it serves as a trap for DNMT enzymes. oup.comnih.gov The catalytic mechanism of DNMTs involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C6 position of the cytosine ring. nih.govtandfonline.com The absence of the 4-amino group in Zebularine's pyrimidine (B1678525) ring enhances the reactivity at the C6 position, facilitating this attack. tandfonline.com X-ray crystallography studies have demonstrated that this interaction results in the formation of a stable covalent bond between the sulfur atom of the enzyme's cysteine residue and the C6 atom of the Zebularine base. nih.govnih.gov This covalent adduct formation effectively sequesters the DNMT protein on the DNA. mdpi.comsemanticscholar.org Unlike the irreversible complexes formed by some other inhibitors like 5-fluorodeoxycytidine, the covalent complex formed with Zebularine has been shown to be reversible, though it has slow dissociation kinetics. researchgate.netresearchgate.net This trapping prevents the enzyme from being released, leading to its depletion from the nuclear pool and hindering its ability to methylate other sites. nih.govresearchgate.net

Zebularine's inhibitory action affects the primary DNMT enzymes responsible for maintaining and establishing DNA methylation patterns: DNMT1, DNMT3a, and DNMT3b. nih.gov Research has shown that treatment with Zebularine leads to a dose-dependent depletion of the DNMT1 protein, which is the key maintenance methyltransferase. nih.gov In addition to DNMT1, Zebularine also reduces the protein levels of the de novo methyltransferases, DNMT3a and DNMT3b. nih.gov In some cancer cell lines, the reduction in DNMT3a and DNMT3b has been reported to be particularly strong. nih.gov Furthermore, studies have indicated that Zebularine can down-regulate the gene expression of all three active DNMTs. nih.gov The specific impact can vary between cell types; for instance, in bladder cancer cells expressing a less catalytically active isoform of DNMT3b, Zebularine caused only a partial depletion of the enzyme. nih.gov

| DNMT Enzyme | Observed Effect | Cell/System Context | Reference |

|---|---|---|---|

| DNMT1 | Dose-dependent protein depletion; Down-regulated mRNA expression | Cholangiocarcinoma, Renal Fibrosis Model, Colon Cancer | nih.govnih.govmdpi.com |

| DNMT3a | Protein level reduction; Down-regulated mRNA expression | Cholangiocarcinoma, Colon Cancer | nih.govnih.gov |

| DNMT3b | Protein level reduction; Down-regulated mRNA expression | Cholangiocarcinoma, Renal Fibrosis Model, Colon Cancer | nih.govnih.govmdpi.com |

The action of Zebularine as a DNA methylation inhibitor is contingent upon its metabolic activation and incorporation into the genome. oup.comscialert.net The process requires the phosphorylation of Zebularine to its triphosphate form, which can then be used by DNA polymerases as a substrate during DNA replication, substituting for deoxycytidine. oup.commdpi.com Once incorporated, the Zebularine-containing DNA acts as a mechanism-based inhibitor, trapping DNMTs as previously described. mdpi.com The sequestration of these enzymes leads to a passive, replication-dependent demethylation of the genome. researchgate.netmdpi.com As cells divide, the newly synthesized DNA strands are not methylated, resulting in a progressive and cumulative loss of methylation marks, which can lead to the reactivation of previously silenced genes. oup.comnih.gov Continuous exposure to Zebularine has been shown to sustain the demethylated state of specific gene promoters, preventing the remethylation that often follows transient treatments with other inhibitors. nih.gov

Inhibition of Cytidine (B196190) Deaminase (CDA) Activity

In addition to its role as a DNMT inhibitor, Zebularine was originally developed as an inhibitor of cytidine deaminase (CDA). oup.comnih.gov This enzyme is critical in the catabolism of various cytosine nucleoside analogs, where deamination leads to their inactivation. nih.gov Zebularine's ability to inhibit CDA contributes significantly to its own stability and enhances the efficacy of other therapeutic nucleoside analogs. researchgate.netnih.gov

Zebularine functions as a transition state analog inhibitor of cytidine deaminase. researchgate.net Its structure, which lacks the exocyclic 4-amino group of cytidine, allows it to bind effectively to the active site of CDA. oup.com Enzymatic analysis has determined that Zebularine is a competitive inhibitor of the deamination of other nucleoside analogs. nih.gov The inhibitory constant (Ki) for Zebularine's inhibition of CDA has been reported to be 2 μM. scialert.net This potent inhibition prevents the degradation of itself and other CDA substrates.

Zebularine S Perturbations at the Cellular and Subcellular Levels

Transcriptional Reactivation of Epigenetically Silenced Genes

One of the most well-documented effects of Zebularine (B1662112) is its ability to reverse epigenetic silencing, a common hallmark of cancer where tumor suppressor genes are inactivated by hypermethylation of their promoter regions. By inhibiting DNA methylation, Zebularine facilitates the re-expression of these crucial regulatory genes.

Restoration of Tumor Suppressor Gene Expression

Zebularine has been shown to reactivate a number of key tumor suppressor genes that are frequently silenced in various cancers. This reactivation is a direct consequence of the demethylation of their promoter regions.

p16INK4a : In T24 human bladder carcinoma cells, Zebularine treatment leads to the demethylation of the p16 gene promoter and subsequent re-expression of the p16 protein. nih.govnih.gov This effect has also been observed in tumors grown in mice, demonstrating its in vivo efficacy. nih.govsigmaaldrich.com Studies in hepatocellular carcinoma and pancreatic cancer cell lines have also shown significant upregulation of p16INK4a following Zebularine treatment. embopress.org

p14ARF and p15INK4b : Research in hepatocellular carcinoma and pancreatic cancer models has demonstrated that Zebularine can induce the upregulation of p14ARF and p15INK4b. embopress.orgmdpi.com In acute myeloid leukemia (AML) cells, Zebularine has been reported to be an effective inhibitor of p15INK4B methylation, leading to its reactivation and subsequent cell growth inhibition. mdpi.com

p53 and p21 : The tumor suppressor p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, are also influenced by Zebularine. In hepatocellular carcinoma cell lines, Zebularine treatment has been shown to upregulate both p53 and p21. nih.govresearchgate.net This upregulation of p21 has also been observed in breast cancer cells and is associated with the induction of cell cycle arrest. nih.gov In some instances, the alteration of p21 expression by Zebularine may occur without direct methylation changes in its promoter region, suggesting alternative regulatory pathways. researchgate.net

Reactivation of Tumor Suppressor Genes by Zebularine

| Gene | Cancer Type/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| p16INK4a | Bladder Carcinoma (T24), Hepatocellular Carcinoma (PLC/PRF5), Pancreatic Cancer (PA-TU-8902) | Promoter demethylation and gene re-expression | nih.govnih.govembopress.org |

| p14ARF | Hepatocellular Carcinoma (PLC/PRF5), Pancreatic Cancer (PA-TU-8902) | Upregulation of gene expression | embopress.orgmdpi.com |

| p15INK4b | Hepatocellular Carcinoma (PLC/PRF5), Pancreatic Cancer (PA-TU-8902), Acute Myeloid Leukemia | Upregulation of gene expression and inhibition of methylation | embopress.orgmdpi.com |

| p53 | Hepatocellular Carcinoma (HepG2, HCCLM3, MHCC97H, MHCC97L) | Upregulation of gene expression | nih.govresearchgate.netnih.gov |

| p21 | Hepatocellular Carcinoma, Breast Cancer (MDA-MB-231, MCF-7), Head and Neck Squamous Cell Carcinoma (SCC-9, SCC-25) | Upregulation of gene expression | nih.govnih.govresearchgate.net |

Analysis of Global and Gene-Specific DNA Demethylation Patterns

Zebularine acts as a global inhibitor of DNA methylation. nih.gov Its incorporation into DNA leads to the trapping and depletion of DNMTs, resulting in a passive, replication-dependent demethylation of the genome. nih.gov Studies in human bladder cancer cells have shown that continuous treatment with Zebularine can effectively induce and maintain global demethylation of various hypermethylated regions. nih.gov This effect appears to be more pronounced in CpG-poor regions. nih.gov Genome-wide analyses have suggested that Zebularine's hypomethylating effect can impact the entire genome across different sequence contexts. nih.govmui.ac.ir

Modulation of Cell Cycle Progression and Apoptotic Pathways

By reactivating tumor suppressor genes and altering the epigenetic landscape, Zebularine significantly impacts cell cycle regulation and can trigger programmed cell death, or apoptosis.

Inhibition of Cell Proliferation and Induction of Cell Cycle Arrest

A common outcome of Zebularine treatment in cancer cells is the inhibition of cell proliferation, which is often mediated by the induction of cell cycle arrest. The specific phase of the cell cycle that is affected can be cell-type dependent.

S-phase Arrest : In human breast cancer cell lines (MDA-MB-231 and MCF-7) and some medulloblastoma cell lines, Zebularine has been shown to induce an S-phase arrest. nih.govnih.gov This is associated with increased expression of p21 and decreased expression of cyclin D. nih.gov S-phase arrest can be a consequence of errors in chromatin assembly, potentially contributing to genome instability. koreascience.kr

G2/M Arrest : In other cancer cell types, such as head and neck squamous cell carcinoma (SCC-9) and certain medulloblastoma cell lines, Zebularine treatment results in cell cycle arrest at the G2/M phase. nih.govkoreascience.kr

Zebularine-Induced Cell Cycle Arrest

| Cell Cycle Phase | Cancer Type/Cell Line | Associated Molecular Changes | Reference |

|---|---|---|---|

| S-phase | Breast Cancer (MDA-MB-231, MCF-7), Medulloblastoma (UW-473, UW-402), Malignant Mesothelioma | Increased p21, Decreased Cyclin D | sigmaaldrich.comnih.govnih.gov |

| G2/M | Head and Neck Squamous Cell Carcinoma (SCC-9), Medulloblastoma (ONS-76, DAOY) | - | nih.govkoreascience.kr |

Activation of Apoptosis Induction through Key Regulatory Proteins

Zebularine is a potent inducer of apoptosis in a variety of cancer cell lines. This process is orchestrated by a complex network of pro- and anti-apoptotic proteins.

Caspase-3 : A key executioner caspase, Caspase-3, is often activated in response to Zebularine treatment. In head and neck cancer cells, Zebularine-induced apoptosis is mediated through a Caspase-3/PARP-dependent pathway. researchgate.netkoreascience.kr

Bax and Bcl-2 : The balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 is critical in determining a cell's fate. Zebularine has been shown to upregulate Bax and downregulate Bcl-2 in hepatocellular carcinoma cells, thereby shifting the balance towards apoptosis. nih.govnih.gov

PARP : Poly (ADP-ribose) polymerase (PARP) is a protein involved in DNA repair that is cleaved by activated Caspase-3 during apoptosis. Enhanced cleavage of PARP is a hallmark of Zebularine-induced apoptosis in cell lines such as head and neck and breast cancer cells. researchgate.netkoreascience.kr

Influence on Centrosome Biogenesis and Chromosomal Stability

While the direct, mechanistic link between Zebularine and centrosome biogenesis is not extensively detailed in current research, its role as a DNA hypomethylating agent has implications for chromosomal stability. DNA hypomethylation is known to be associated with mitotic defects and aneuploidy. nih.gov It is proposed that altering the DNA methylation landscape, particularly at the centromeric and pericentromeric regions, can interfere with the proper structure of chromosomes and the recruitment of proteins necessary for accurate chromosome segregation. nih.gov

Furthermore, Zebularine-induced S-phase arrest can be linked to errors in chromatin assembly, which in turn can contribute to genomic instability. koreascience.kr In plant models, Zebularine treatment has been observed to cause significant chromosomal abnormalities, including chromosome breakage. nih.gov While these findings are not directly translatable to human cells, they support the concept that profound epigenetic alterations can impact chromosome integrity. The DNA damage that can be incurred by some cancer therapies is also known to be a trigger for centrosome amplification, which can lead to the formation of multipolar spindles and subsequent abnormal chromosome segregation. researchgate.net

Zebularine-Induced Centrosome Amplification Phenomena in Cancer Cells

Zebularine treatment has been observed to induce abnormalities in centrosome numbers, a phenomenon known as centrosome amplification, particularly in cancer cells with specific genetic deficiencies. Research on human glioblastoma cells has shown that cells deficient in DNA-dependent protein kinase (DNA-PK) exhibit a notable increase in abnormal centrosome numbers following exposure to Zebularine. nih.gov This observation points to a deficiency in mitotic checkpoint control in these cells when treated with the compound. nih.gov Centrosome amplification is a significant event as it can lead to errors in chromosome segregation during mitosis, contributing to genomic instability, a hallmark of cancer. The induction of this phenomenon in DNA-PK-deficient cells suggests that Zebularine's effects are intertwined with the cell's DNA damage response and repair capabilities. nih.gov

Interplay with Centrosome-Associated Proteins (e.g., CEP131) and Implications for Mitotic Fidelity

The centrosome's function is tightly regulated by a host of associated proteins, and disruption of these proteins can compromise mitotic fidelity. One such protein, Centrosomal Protein 131 (CEP131), also known as AZI1, is crucial for maintaining genomic stability. nih.govbiologists.com Depletion of CEP131 has been shown to cause centriole amplification, an increased frequency of multipolar mitosis, and chromosomal instability. nih.govbiologists.com Conversely, the overexpression of CEP131 has also been linked to the promotion of centrosome amplification. nih.gov

CEP131 is a component of centriolar satellites and its localization to the centrosome is a cell-cycle-regulated process. nih.govbiologists.comnih.gov Its proper function is required for optimal cell proliferation and the regulation of centrosome duplication. uniprot.orgwikipedia.org The link between Zebularine and CEP131 is suggested by the observation that Zebularine treatment leads to abnormal centrosome numbers, a phenotype similar to that seen with CEP131 dysregulation. nih.govnih.gov Furthermore, CEP131 is also known as 5-azacytidine-induced protein 1, named after another DNA methyltransferase inhibitor, highlighting a potential mechanistic link between this class of drugs and the regulation of centrosomal proteins. wikipedia.org The disruption of the normal function of proteins like CEP131, potentially influenced by agents like Zebularine, has significant implications for mitotic fidelity, as it can lead to mitotic errors and contribute to the genomic instability seen in cancer cells. nih.gov

Interaction with DNA Damage Response and Repair Mechanisms

Induction of DNA Strand Breaks Following Zebularine Treatment

Zebularine's mechanism of action involves its incorporation into DNA, where it traps DNA methyltransferases (DNMTs), leading to the formation of covalent complexes. nih.govnih.govresearchgate.net This process can lead to replication-blocking lesions, which in turn can cause the collapse of replication forks and the formation of DNA double-strand breaks (DSBs). nih.gov The generation of these breaks is a critical aspect of Zebularine's cytotoxic effects.

Research has confirmed that Zebularine induces replication-dependent double-strand breaks. nih.govresearchgate.net Studies in different cancer cell lines have demonstrated an increase in DNA damage following treatment. For instance, in TFK-1 cholangiocarcinoma cells, high concentrations of Zebularine led to increased DNA damage. nih.gov Similarly, analysis of DNA damage response proteins in MO59J glioblastoma cells treated with Zebularine showed an increase in markers of DNA damage, such as phosphorylated RPA32 and γ-H2AX. researchgate.net The formation of these DNA strand breaks triggers the cell's DNA damage response pathways. mdpi.com

| Cell Line | Observation | Key Finding | Reference |

|---|---|---|---|

| General Cancer Cells | Formation of replication-dependent double-strand DNA breaks. | DSBs are a consequence of replication fork collapse caused by Zebularine-DNA adducts. | nih.gov |

| TFK-1 (Cholangiocarcinoma) | Increased DNA damage at high concentrations. | Zebularine's anticancer effect is partially dependent on DNA damage induction in these cells. | nih.gov |

| MO59J (Glioblastoma) | Increased levels of DNA damage response proteins (phospho-RPA32, γ-H2AX). | Zebularine treatment leads to the accumulation of DNA strand breaks. | researchgate.net |

Differential Sensitization of DNA-PK Defective Cells to Zebularine

A significant aspect of Zebularine's interaction with the DNA damage response is the differential sensitivity observed in cells with deficiencies in specific repair pathways. Notably, human glioblastoma cells deficient in the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs) have been found to be preferentially sensitized to the cytotoxic effects of Zebularine. nih.govnih.gov DNA-PK plays a critical role in the non-homologous end joining (NHEJ) pathway, a major route for repairing DNA double-strand breaks. nih.govwikipedia.orgcreative-diagnostics.com

In comparative studies using DNA-PK-proficient (MO59K) and DNA-PK-deficient (MO59J) glioblastoma cell lines, MO59J cells showed a specific and elevated level of cell killing with increasing concentrations of Zebularine. nih.gov This enhanced sensitivity is attributed to a combination of impaired DNA repair and defects in cell cycle checkpoint control in the DNA-PK-deficient cells. nih.gov The level of deoxy-Zebularine adducts in the genomic DNA was found to be 3- to 6-fold higher in MO59J cells compared to MO59K cells, consistent with their increased sensitivity. nih.gov Furthermore, Zebularine treatment resulted in a higher frequency of micronuclei in MO59J cells, indicating a greater impairment of the DNA repair response. nih.gov These findings suggest that the functional status of DNA-PK is a major determinant of the cellular response to Zebularine, and its deficiency renders cancer cells more vulnerable to this agent. nih.govnih.gov

| Characteristic | MO59K (DNA-PK Proficient) | MO59J (DNA-PK Deficient) | Reference |

|---|---|---|---|

| Cell Killing by Zebularine | Less sensitive | Preferentially sensitized, specific elevation of cell killing | nih.gov |

| Clonogenic Survival | Higher survival | Reduced clonogenic survival with increasing Zebularine concentration | nih.gov |

| Deoxy-Zebularine Adducts in DNA | Lower levels | 3- to 6-fold higher levels | nih.gov |

| Micronuclei Frequency | Lower frequency | Elevated frequency after treatment | nih.gov |

| Centrosome Number | Normal | Abnormal numbers observed after treatment | nih.gov |

Zebularine in Disease Pathogenesis and Experimental Therapeutics

Anticancer Efficacy Across Diverse Oncological Models

Zebularine's ability to reactivate tumor suppressor genes silenced by hypermethylation forms the basis of its anticancer properties. Research across numerous cancer types has demonstrated its efficacy in inhibiting cell growth, inducing apoptosis, and arresting the cell cycle.

In hepatocellular carcinoma (HCC) and pancreatic cancer models, zebularine (B1662112) has been shown to inhibit cancer cell growth and induce apoptosis. nih.govnih.gov Studies using various cell lines, including PLC/PRF5 (HCC) and PA-TU-8902 (pancreatic), revealed that zebularine's effects are often time- and dose-dependent. nih.gov The primary mechanism involves the downregulation of DNMT1 and the subsequent upregulation of key tumor suppressor genes such as p16INK4a, p14ARF, and p15INK4b. nih.govnih.gov

Further investigations into the apoptotic pathways show that zebularine activates both the intrinsic (mitochondrial) and extrinsic (cytoplasmic) pathways. nih.gov In the SK-Hep 1 HCC cell line, it significantly up-regulated pro-apoptotic genes like Bax, Bak, and Bim, as well as extrinsic pathway genes such as DR4, DR5, FAS, FAS-L, and TRAIL. nih.gov Concurrently, it down-regulated anti-apoptotic genes like Bcl-2, Mcl-1, and Bcl-xL. nih.gov Similar pro-apoptotic gene upregulation was observed in the PaCa-44 pancreatic cancer cell line. nih.gov

| Cell Line | Cancer Type | Key Molecular Effects of Zebularine | Observed Outcome |

| PLC/PRF5 | Hepatocellular Carcinoma | Down-regulation of DNMT1; Up-regulation of p16INK4a, p14ARF, p15INK4b. nih.govnih.gov | Cell growth inhibition; Apoptosis induction. nih.govnih.gov |

| PA-TU-8902 | Pancreatic Cancer | Down-regulation of DNMT1; Up-regulation of p16INK4a, p14ARF, p15INK4b. nih.govnih.gov | Cell growth inhibition; Apoptosis induction. nih.govnih.gov |

| SK-Hep 1 | Hepatocellular Carcinoma | Up-regulation of Bax, Bak, Bim, DR4, DR5, FAS, FAS-L, TRAIL; Down-regulation of Bcl-2, Mcl-1, Bcl-xL, DNMTs, HDACs. nih.gov | Apoptosis induction. nih.gov |

| PaCa-44 | Pancreatic Cancer | Up-regulation of Bak, Bax, Bim, DR4, DR5, FAS, FAS-L, TRAIL; Down-regulation of DNMTs. nih.gov | Apoptosis induction. nih.gov |

Zebularine has demonstrated significant antitumor effects in pediatric medulloblastoma (MB) cell lines. Research shows that treatment inhibits cell proliferation and clonogenicity while increasing the rate of apoptosis. aacrjournals.org Mechanistically, zebularine induces an S-phase arrest in the cell cycle and modulates the expression of key regulatory proteins, including increasing p53, p21, and Bax, while decreasing cyclin A, Survivin, and Bcl-2. aacrjournals.org Furthermore, it has been found to modulate the Sonic Hedgehog (SHH) pathway, a critical driver in some MB subgroups, by reducing the levels of SMO, GLI1, and its target PTCH1. aacrjournals.org Microarray analysis also identified the Toll-Like Receptor pathway as being modulated by the drug and revealed BATF2 as a potential prognostic marker associated with worse outcomes when its expression is low. aacrjournals.org

In the context of glioblastoma, research has indicated that DNA-dependent protein kinase (DNA-PK)-deficient glioblastoma cells exhibit preferential sensitivity to zebularine. researchgate.net This suggests a potential interaction between zebularine's epigenetic activity and DNA repair mechanisms within these highly aggressive brain tumors. researchgate.net

| Cancer Model | Key Molecular Effects of Zebularine | Observed Outcome |

| Pediatric Medulloblastoma Cell Lines | Increased p53, p21, Bax expression; Decreased cyclin A, Survivin, Bcl-2 levels; Reduced SMO, GLI1, PTCH1 levels (SHH pathway). aacrjournals.org | Inhibition of proliferation and clonogenicity; Increased apoptosis; S-phase cell cycle arrest. aacrjournals.org |

| Glioblastoma Cells (DNA-PK-deficient) | Potential interaction with epigenetic mechanisms. researchgate.net | Preferential sensitivity and sensitization to treatment. researchgate.net |

Zebularine's anticancer activity extends to a wide array of other malignancies.

Cervical Cancer : In HeLa cells, zebularine inhibits growth by inducing S-phase cell cycle arrest and caspase-dependent apoptosis. nih.gov This is associated with increased levels of cdk2 and cyclin A, loss of mitochondrial membrane potential, and activation of caspases-3, -8, and -9. nih.gov

Bladder Cancer : In T24 and EJ6 bladder carcinoma cells, zebularine reactivates the silenced p16 gene by demethylating its promoter region, leading to reduced tumor volume in mouse models. bioworld.comoup.comoup.com Continuous treatment can sustain this demethylation and prevent gene resilencing by causing a drastic depletion of the DNMT1 protein. nih.gov

Breast Cancer : Zebularine inhibits cell growth in a dose- and time-dependent manner in both MDA-MB-231 and MCF-7 cell lines. nih.gov It induces S-phase arrest, alters the expression of apoptotic proteins like caspase-3, Bax, and Bcl-2, and can re-express the epigenetically silenced estrogen receptor (ER) gene. nih.govaacrjournals.org In a genetically engineered mouse model, zebularine treatment delayed tumor growth, reduced total tumor burden, and induced a high apoptotic index. nih.gov

Cholangiocarcinoma (CCA) : Zebularine exerts an antitumor effect across multiple CCA cell lines by decreasing the concentrations of DNMT proteins. nih.gov This leads to apoptotic cell death, which is partly mediated by the suppression of the Wnt signaling pathway, as evidenced by decreased β-catenin protein levels. nih.gov

Colorectal Cancer : In the SW620 human colorectal cancer cell line, zebularine has been shown to induce significant apoptosis by up-regulating pro-apoptotic genes of the extrinsic pathway, such as DR4, DR5, and TRAIL. nih.gov

Lung Cancer : Preclinical studies have noted that zebularine can inhibit the growth of lung tumor cells that have a hypermethylated CDKN2A gene, suggesting its efficacy is linked to the reactivation of this specific tumor suppressor. nih.gov

| Cancer Type | Cell Line(s)/Model | Key Molecular Effects & Outcomes |

| Cervical Cancer | HeLa | Induces S-phase arrest and caspase-dependent apoptosis. nih.gov |

| Bladder Cancer | T24, EJ6 | Reactivates silenced p16 gene; Depletes DNMT1 protein. bioworld.comoup.comnih.gov |

| Breast Cancer | MDA-MB-231, MCF-7, MMTV-PyMT mouse model | Induces S-phase arrest and apoptosis; Reduces tumor burden. nih.govnih.gov |

| Cholangiocarcinoma | TFK-1, HuCCT1 | Decreases DNMT proteins; Suppresses Wnt signaling pathway. nih.gov |

| Colorectal Cancer | SW620 | Induces apoptosis via extrinsic pathway gene up-regulation. nih.gov |

| Lung Cancer | N/A (General finding) | Inhibits growth in cells with hypermethylated CDKN2A gene. nih.gov |

Exploration of Non-Oncological Therapeutic Applications

The regulatory role of DNA methylation in inflammatory processes has led to the investigation of zebularine in non-cancerous diseases characterized by inflammation and fibrosis.

In a murine model of unilateral ureteral obstruction (UUO), a common model for studying renal fibrosis, zebularine demonstrated significant protective effects. nih.govnih.gov Treatment with zebularine markedly attenuated renal tubulointerstitial fibrosis and inflammation. nih.gov Specifically, it reduced the expression of fibrosis markers such as α-smooth muscle actin, collagen IV, and transforming growth factor-β1. nih.gov It also suppressed the activation of the pro-inflammatory transcription factor NF-κB and the subsequent expression of cytokines including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.gov These findings suggest that inhibiting DNA methylation can restore a more balanced state between pro- and anti-inflammatory pathways, thereby alleviating renal inflammation and fibrosis. nih.gov

| Model System | Key Molecular Effects of Zebularine | Observed Outcome |

| Murine Unilateral Ureteral Obstruction (UUO) | Decreased α-smooth muscle actin, collagen IV, TGF-β1; Suppressed NF-κB activation; Downregulated TNF-α, IL-1β, IL-6. nih.gov | Attenuation of renal tubulointerstitial fibrosis and inflammation. nih.govnih.gov |

Zebularine has been shown to alter neuroinflammation and its behavioral consequences in mouse models. When administered centrally prior to a lipopolysaccharide (LPS) challenge, which typically induces sickness behavior and brain inflammation, zebularine led to a surprisingly faster recovery of normal burrowing behavior. oup.com This effect was linked to the differential expression of inflammatory genes, epigenetic regulators, and microglial sensory genes in the hippocampus and microglia. oup.comoup.com A key molecular finding was that zebularine treatment led to decreased DNA methylation of specific CpG sites near the promoter of the pro-inflammatory cytokine Interleukin-1β (Il-1β). oup.comoup.com These results indicate that inhibiting DNA methylation in the brain can disrupt the molecular pathways of neuroinflammation, suggesting a potential therapeutic avenue for neurological conditions with an inflammatory component. oup.com

| Model System | Key Molecular Effects of Zebularine | Observed Outcome |

| Lipopolysaccharide (LPS)-induced Neuroinflammation in Mice | Decreased DNA methylation of the Il-1β promoter; Altered expression of inflammatory and microglial genes. oup.comoup.com | Faster recovery from sickness behavior; Modulation of neuroinflammation. oup.com |

Role in Tissue Regeneration and Cutaneous Wound Healing

Zebularine, as an inhibitor of DNA methyltransferases, has been investigated for its potential to promote regenerative processes in adult mammals, challenging the notion that regenerative capacity is permanently lost after development. Research suggests that epigenetic repression plays a role in the diminished healing potential observed with age, and small-molecule therapeutics like zebularine may help overcome these barriers. nih.govnih.gov

In a murine model of ear pinna injury, intraperitoneal administration of zebularine was shown to induce the regeneration of complex tissue. nih.gov Six weeks post-injury, the mean hole area in zebularine-treated mice decreased significantly more than in control mice. nih.gov This regenerative effect was associated with a decrease in DNA methylation and the transcriptional activation of neurodevelopmental and pluripotency genes within the regenerating tissues. nih.gov The therapeutic potential was further amplified when zebularine was used in combination with retinoic acid, a transcriptional activator, leading to the complete closure of ear holes within three weeks. nih.gov This synergistic effect highlights a novel pharmacological strategy for inducing a regenerative response by combining epigenetic derepression with transcriptional activation. nih.govbiorxiv.org

The application of zebularine has also been evaluated in dorsal skin wound models in both healthy and diabetic mice. nih.gov While the compound did not consistently accelerate the rate of wound closure and, in some cases, delayed it in diabetic models, it demonstrated a notable improvement in the quality and architecture of the healed skin. nih.gov Histological analysis of healed tissue in zebularine-treated mice revealed a more organized, layered structure resembling the native panniculus carnosus. nih.gov This improvement is linked to the activation of the Wnt5a gene, a key regulator in the Wnt signaling pathway, which is involved in processes such as hair follicle development that contribute to regenerative healing. nih.gov These findings suggest that while zebularine may not dramatically speed up the healing process in all contexts, it holds potential for improving the structural integrity of restored tissue and reducing scarring. nih.gov

Table 1: Effect of Zebularine on Murine Ear Pinna Wound Regeneration

| Treatment Group | Time Point | Mean Hole Area Reduction (%) | Key Findings | Reference |

| Control | 6 Weeks | 43.6% | Standard healing response with partial closure. | nih.gov |

| Zebularine | 6 Weeks | 83.2% | Significantly improved tissue regeneration and wound closure. | nih.gov |

| Zebularine + Retinoic Acid | 3 Weeks | ~100% | Potentiated and accelerated effect, leading to complete closure. | nih.gov |

Induction of Myogenic Phenotype and Other Cellular Differentiation Processes

Zebularine's capacity to inhibit DNA methylation allows it to reactivate silenced genes, thereby influencing cellular differentiation and lineage commitment. A hallmark of potent DNA methylation inhibitors is the ability to induce a myogenic phenotype in non-myogenic cells, a characteristic demonstrated by zebularine. oup.comnih.gov In C3H 10T1/2 Cl8 (10T1/2) mouse embryo fibroblast cells, which typically form flat, epithelioid monolayers, treatment with zebularine induces the formation of striated muscle cells. oup.comnih.gov This transdifferentiation is a direct consequence of the epigenetic reprogramming initiated by the compound.

Further studies have shown that zebularine can induce the transdifferentiation of C2C12 myoblasts into smooth muscle cells. nih.gov This process is accompanied by the de novo synthesis of smooth muscle markers, including smooth muscle alpha-actin and transgelin, confirming a shift in cellular identity. nih.gov

Beyond myogenesis, zebularine has been shown to guide the differentiation of various stem cell types. In mouse embryonic stem cells (mESCs), zebularine treatment promotes differentiation toward a cardiac lineage. nih.gov It enhances the expression of crucial cardiac-specific markers such as Nkx2.5 and Gata4, leading to the appearance of beating cells that respond to cardiac drugs. nih.gov This is achieved, in part, by demethylating and activating the promoters of key cardiac genes while inducing the methylation and silencing of pluripotency markers like Oct3/4 and Nanog. nih.gov Similarly, studies have demonstrated that zebularine can enhance the hepatic differentiation of bone marrow-derived mesenchymal stem cells, particularly when applied continuously during the induction process. researchgate.net

Table 2: Influence of Zebularine on Cellular Differentiation

| Cell Line/System | Zebularine-Induced Process | Key Markers/Outcomes | Reference |

| 10T1/2 Mouse Embryo Cells | Induction of Myogenic Phenotype | Formation of striated muscle cells. | oup.comnih.gov |

| C2C12 Myoblasts | Transdifferentiation to Smooth Muscle | Synthesis of smooth muscle α-actin and transgelin. | nih.gov |

| Mouse Embryonic Stem Cells (mESCs) | Cardiomyogenic Differentiation | Increased expression of Nkx2.5, Gata4; appearance of beating cells. | nih.gov |

| Bone Marrow Mesenchymal Stem Cells (BM-MSCs) | Hepatic Differentiation | Enhanced expression of liver-specific genes. | researchgate.net |

Influence on Secondary Metabolite Accumulation in Plant Systems (e.g., Anthocyanins)

In plant systems, DNA methylation is a critical epigenetic mechanism that regulates gene expression, including the biosynthetic pathways of secondary metabolites. nih.govnih.gov These compounds are crucial for a plant's interaction with its environment, providing defense against pathogens and contributing to pigmentation. nih.govnih.gov

The effect of zebularine on the accumulation of anthocyanins, a class of flavonoid pigments, has been extensively studied in grapevine (Vitis vinifera) cell suspensions. nih.govnih.gov In Gamay Teinturier grapevine cells, which require light to produce anthocyanins, zebularine treatment significantly enhances their accumulation. nih.gov Under light conditions, the addition of zebularine resulted in a dose-dependent increase in total anthocyanin content. nih.gov Perhaps more strikingly, in dark-grown cells that normally produce negligible amounts of these pigments, zebularine treatment induced their production. nih.govnih.gov

This effect is linked to zebularine's role as a hypomethylating agent. nih.govnih.gov Locus-specific analysis has shown that zebularine treatment leads to a decrease in DNA methylation at the promoter region of the UDP glucose:flavonoid-3-O-glucosyltransferase (UFGT) gene. nih.govnih.gov The UFGT enzyme is critical for the final step in anthocyanin biosynthesis. nih.govresearchgate.net The demethylation of its promoter correlates with an upregulation of UFGT gene expression and, consequently, an increase in anthocyanin content. nih.govnih.gov These findings demonstrate that DNA methylation plays a key role in controlling the production of specialized metabolites in plants and that this process can be modulated by chemical inhibitors like zebularine. nih.govnih.gov

Table 3: Effect of Zebularine on Anthocyanin Accumulation in Grapevine (Gamay Teinturier) Cells

| Culture Condition | Zebularine Concentration (µM) | Fold Increase in Total Anthocyanins (vs. Control) | Key Mechanism | Reference |

| Light | 25 | 1.3-fold | Demethylation of UFGT gene promoter, leading to increased expression. | nih.gov |

| Light | 50 | 1.6-fold | Demethylation of UFGT gene promoter, leading to increased expression. | nih.gov |

| Light | 75 | 2.2-fold | Demethylation of UFGT gene promoter, leading to increased expression. | nih.gov |

| Dark | 25 - 75 | Induction of production (from trace amounts) | Induction of UFGT gene expression through promoter demethylation. | nih.gov |

Preclinical Research Paradigms and Translational Considerations of Zebularine

Utilization of In Vitro Cellular and Organotypic Culture Systems

In vitro studies have been fundamental in characterizing the molecular effects of Zebularine (B1662112) across a diverse range of cell types. These studies have consistently shown that Zebularine inhibits DNA methylation by forming a covalent complex with DNMTs, leading to the reactivation of genes silenced by epigenetic mechanisms. stemcell.comoup.comnih.gov

In cancer research, Zebularine has demonstrated significant anti-tumor effects in numerous cell lines. For instance, in T24 bladder carcinoma cells, Zebularine treatment led to the demethylation of the p16 gene promoter and re-expression of the silenced gene. oup.com Similar reactivation of tumor suppressor genes, such as p15INK4B, has been observed in human acute myeloid leukemia (AML) cell lines, accompanied by an inhibition of cell viability and proliferation. aacrjournals.org The compound inhibits cell proliferation and induces apoptosis in various cancer cells, including those from breast cancer, cholangiocarcinoma, and medulloblastoma. researchgate.netplos.orgnih.gov Studies on human melanoma cells showed that Zebularine can modulate apoptosis and alter gene expression patterns associated with cancer progression. mdpi.com

Beyond cancer, Zebularine is utilized in differentiation studies. It has been shown to induce cardiomyocyte differentiation from rat bone marrow mesenchymal stem cells (MSCs), highlighting its potential in regenerative medicine. stemcell.comrndsystems.com In studies on immune cells, Zebularine was found to suppress the expression of inflammatory cytokines such as IFN-γ and IL-17 in human and murine CD4+ T cells, suggesting a role in modulating immune responses. frontiersin.orgresearchgate.net

The following table summarizes the observed effects of Zebularine in various in vitro systems.

Table 1: In Vitro Effects of Zebularine on Various Cell Lines

| Cell Line/System | Cell Type | Key Research Findings | Citations |

|---|---|---|---|

| T24, EJ6 | Human Bladder Carcinoma | Reactivated silenced p16 gene; demethylated its promoter region; inhibited cell proliferation. | stemcell.comoup.com |

| AML193 | Human Acute Myeloid Leukemia (AML) | Induced demethylation and re-expression of p15INK4B; inhibited cell viability and proliferation. | stemcell.comaacrjournals.org |

| MDA-MB-231, MCF-7 | Human Breast Cancer | Inhibited cell proliferation; depleted DNMT1, DNMT3a, and DNMT3b protein expression. | nih.gov |

| DAOY, ONS-76 | Human Medulloblastoma | Altered the cell cycle, causing S phase accumulation; reduced cyclin A protein levels. | researchgate.net |

| TFK-1, HuCCT1 | Human Cholangiocarcinoma (CCA) | Induced apoptotic cell death; inhibited cell growth and DNA replication. | plos.org |

| Rat Bone Marrow MSCs | Mesenchymal Stem Cells | Induced differentiation into cardiomyocytes. | stemcell.comrndsystems.comresearchgate.net |

| Human & Murine CD4+ T cells | Immune Cells | Restrained expression of inflammatory cytokines IFN-γ and IL-17; promoted Foxp3 expression. | frontiersin.orgresearchgate.net |

| A375, Colo-679 | Human Melanoma | Exhibited cytotoxic efficacy and modulated apoptosis. | mdpi.com |

Application of In Vivo Animal Models for Efficacy and Systemic Effect Assessment

In vivo animal models have been crucial for assessing the systemic efficacy and therapeutic potential of Zebularine. A key finding from these studies is the compound's effectiveness following oral administration, a significant advantage over other less stable DNMT inhibitors. iiarjournals.orgoup.com

In oncology, xenograft models have provided strong evidence for Zebularine's anti-tumor activity. In a study using nude mice with tumors from EJ6 human bladder cancer cells, oral administration of Zebularine reduced tumor growth and reactivated the silenced p16 gene within the tumors. oup.com Similarly, in a genetically engineered mouse model (GEMM) of breast cancer, Zebularine treatment significantly delayed tumor growth and reduced the total tumor burden. nih.gov These effects were associated with depletion of DNMT1 and an increase in apoptosis within the tumor tissue. nih.gov

Zebularine's efficacy has also been demonstrated in models of non-cancerous diseases. In a murine model of experimental autoimmune uveitis (EAU), Zebularine treatment alleviated intraocular inflammation and retinal tissue damage by controlling CD4+ T cell-mediated inflammation. frontiersin.org In a rat model of diabetes, Zebularine treatment led to the long-term survival of pancreatic islet allotransplants. plos.org Furthermore, studies in mice have shown that Zebularine can alter lipopolysaccharide-induced sickness behavior and neuroinflammation by decreasing DNA methylation of the Il-1β promoter in the brain. frontiersin.orgnih.gov Zebularine has also been shown to enhance cancer immunotherapy by upregulating STING expression in tumor and immune cells in mice, thereby improving the efficacy of cGAMP treatment. nih.gov

The table below details the application of Zebularine in various animal models.

Table 2: In Vivo Efficacy of Zebularine in Animal Models

| Animal Model | Condition Studied | Key Efficacy Outcomes | Citations |

|---|---|---|---|

| BALB/c nu/nu Mice | Bladder Cancer (EJ6 Xenograft) | Reduced tumor volumes with oral administration; reactivated silenced genes in vivo. | oup.com |

| Genetically Engineered Mouse Model | Breast Cancer | Delayed onset of palpable tumors; reduced total tumor burden; induced apoptosis in tumors. | nih.gov |

| C57BL/6J Mice | Autoimmune Uveitis (EAU) | Alleviated intraocular inflammation and retinal damage; suppressed inflammatory cytokines. | frontiersin.orgresearchgate.net |

| Streptozotocin-Treated Diabetic Rats | Pancreatic Islet Allotransplantation | Induced long-term survival of allotransplants. | plos.org |

| C57BL/6J Mice | Neuroinflammation (LPS-induced) | Altered sickness behavior; decreased DNA methylation of Il-1β promoter in microglia. | frontiersin.orgnih.gov |

Considerations for Repurposing and Epigenetic Drug Discovery

Zebularine represents a "second-generation" DNMT inhibitor, developed to overcome the limitations of earlier compounds like 5-azacytidine (B1684299) and decitabine, which suffer from poor chemical stability and higher toxicity. iiarjournals.orgnih.govrug.nl Its improved stability and lower toxicity profile make it a valuable tool for epigenetic drug discovery and a candidate for drug repurposing. researchgate.netmdpi.comresearchgate.net Drug repurposing, the process of finding new uses for existing drugs, is a promising strategy in epigenetic therapy to expand the arsenal (B13267) of anti-cancer treatments. nih.gov

A key area of discovery is the use of Zebularine in combination therapies. Preclinical studies suggest that its efficacy can be enhanced when used with other agents. For example, combining Zebularine with histone deacetylase (HDAC) inhibitors, such as SAHA or trichostatin A, has shown synergistic effects in reducing cell proliferation and increasing apoptosis in pancreatic and leukemia cancer cell lines. stemcell.comaacrjournals.org A synergistic effect was also noted when combining Zebularine with the anti-cancer agent vincristine (B1662923) in medulloblastoma cells. researchgate.net This suggests that targeting multiple epigenetic pathways simultaneously could be a more effective therapeutic strategy. nih.gov

Furthermore, Zebularine is being explored as a tool to sensitize cancer cells to other treatments. For instance, it has been shown to enhance the radiosensitivity of tumor cells. plos.org Its ability to modulate the immune system, such as by enhancing the cGAS-STING DNA-sensing pathway, opens possibilities for its use in combination with immunotherapies. nih.gov The ongoing exploration of Zebularine, both as a single agent and in combination, underscores its importance in the landscape of epigenetic drug discovery and its potential for being repurposed for new therapeutic applications. nih.govnih.govportlandpress.com

Mechanisms of Therapeutic Resistance and Zebularine Mediated Re Sensitization

Zebularine's Capacity for Chemosensitization and Radiosensitization of Cancer Cells

Zebularine (B1662112), a cytidine (B196190) analog, functions as a DNA methyltransferase (DNMT) inhibitor. nih.gov By preventing the methylation of DNA, Zebularine can reactivate the expression of previously silenced tumor suppressor genes, thereby re-sensitizing cancer cells to conventional therapies. nih.govoup.com This epigenetic modulation is a key mechanism through which Zebularine enhances the efficacy of both chemotherapy and radiotherapy.

Chemosensitization:

Zebularine has been shown to enhance the cytotoxic effects of various chemotherapeutic agents. For example, in childhood acute lymphoblastic leukemia (ALL) cell lines, Zebularine demonstrated a synergistic effect when combined with methotrexate (B535133), leading to increased apoptosis and decreased clonogenic capacity. nih.gov This sensitization is often achieved by reversing the epigenetic silencing of genes that mediate drug sensitivity. The inhibition of DNMTs by Zebularine leads to the demethylation of gene promoters and subsequent re-expression of genes that can make cancer cells more susceptible to the effects of chemotherapy. nih.gov

Radiosensitization:

Zebularine also enhances the sensitivity of tumor cells to radiation. nih.govaacrjournals.org Studies have shown that pretreatment with Zebularine increases radiation-induced cell killing in various human tumor cell lines, including those from pancreatic, prostate, and brain cancers. aacrjournals.org The dose enhancement factors have been observed to be greater than 1.5 in some cases. nih.govaacrjournals.org The proposed mechanism for this radiosensitization involves the inhibition of DNA repair. nih.govaacrjournals.org Cells treated with Zebularine exhibit a greater number of γH2AX foci, a marker of DNA double-strand breaks, at 24 hours post-irradiation, suggesting that the repair of radiation-induced DNA damage is impaired. nih.govaacrjournals.org This effect is consistent with the time course of Zebularine-induced DNA demethylation. aacrjournals.org In vivo studies have also confirmed that Zebularine can enhance radiation-induced tumor growth delay. nih.govaacrjournals.org

Zebularine-Mediated Sensitization in Cancer Cell Lines

| Cancer Type | Sensitizing Effect | Combined Agent | Key Findings | Reference |

|---|---|---|---|---|

| Childhood Acute Lymphoblastic Leukemia | Chemosensitization | Methotrexate | Synergistic effect, induced apoptosis, and decreased clonogenic capacity. | nih.gov |

| Pancreatic, Prostate, and Brain Cancer | Radiosensitization | Radiation | Increased radiation-induced cell killing with dose enhancement factors >1.5; associated with inhibition of DNA repair. | nih.govaacrjournals.org |

| Malignant B-cells (Lymphoma) | Radiosensitization | External Beam Radiation & 177Lu-DOTA-TATE | Synergistic inhibition of cell growth and viability. | nih.gov |

Epigenetic Modulation of Pro-survival and Anti-apoptotic Signaling Pathways in Resistant Phenotypes

A hallmark of cancer is the evasion of apoptosis, or programmed cell death. Therapeutic resistance is often associated with the upregulation of pro-survival and anti-apoptotic signaling pathways, frequently driven by epigenetic alterations. Zebularine can counteract these resistance mechanisms by modulating the expression of key genes involved in apoptosis.

Zebularine has been shown to induce apoptosis in various cancer cell lines, including head and neck squamous cell carcinoma and osteosarcoma. nih.govnih.gov This pro-apoptotic effect is mediated through the regulation of several key signaling molecules. For instance, Zebularine can induce cell cycle arrest and apoptosis through a caspase-3/PARP-dependent pathway. nih.govspandidos-publications.com Studies have demonstrated that Zebularine treatment leads to the upregulation of pro-apoptotic proteins like Bax, Bak, and Bim, and the downregulation of anti-apoptotic proteins such as Bcl-2, Mcl-1, and Bcl-xL. semanticscholar.orgnih.gov

Furthermore, Zebularine can influence the extrinsic apoptotic pathway by upregulating the expression of death receptors like DR4 and DR5, as well as their ligands, FAS-L and TRAIL. semanticscholar.orgnih.gov In some cancer cell lines, Zebularine has been observed to reactivate the expression of tumor suppressor genes like p21, which plays a role in cell cycle control and apoptosis. nih.govwaocp.org In osteosarcoma cells, Zebularine has been found to promote apoptosis by suppressing the methylation of the ARHI gene, a known tumor suppressor. nih.gov

By reversing the epigenetic silencing of pro-apoptotic genes and downregulating anti-apoptotic factors, Zebularine can restore the sensitivity of cancer cells to apoptosis-inducing therapies.

Effect of Zebularine on Apoptotic and Pro-Survival Pathways

| Cancer Type | Pathway/Molecule Affected | Effect of Zebularine | Reference |

|---|---|---|---|

| Head and Neck Squamous Cell Carcinoma | Caspase-3/PARP pathway, p21 | Induces apoptosis and cell cycle arrest. | nih.govspandidos-publications.com |

| Hepatocellular Carcinoma, Colorectal Cancer, Pancreatic Cancer | Upregulation of Bax, Bak, Bim, DR4, DR5, FAS, FAS-L, TRAIL; Downregulation of Bcl-2, Mcl-1, Bcl-xL | Induces apoptosis through both intrinsic and extrinsic pathways. | semanticscholar.orgnih.gov |

| Osteosarcoma | ARHI gene | Suppresses methylation, leading to ARHI re-expression and apoptosis. | nih.gov |

Impact on Immune Evasion Mechanisms within the Tumor Microenvironment

The tumor microenvironment (TME) plays a crucial role in cancer progression and response to therapy, particularly immunotherapy. Cancer cells can evade the immune system through various mechanisms, including the downregulation of antigens and the expression of immune checkpoint proteins. Epigenetic modifications are deeply involved in regulating these immune evasion pathways.

Zebularine, as a DNMT inhibitor, can modulate the tumor immune microenvironment to enhance anti-tumor immunity. nih.gov It has been shown to reconstruct tumor immunogenicity, promoting the maturation of dendritic cells, enhancing antigen-presenting cell activity, and stimulating the phagocytosis of tumor cells. nih.gov This leads to more effective priming of T cells for a robust anti-tumor response. nih.gov

One of the key mechanisms by which Zebularine enhances anti-tumor immunity is through the activation of the cGAS-STING pathway. nih.govnih.gov This pathway is involved in detecting cytosolic DNA, which can be released from tumor cells, and initiating an innate immune response that bridges to adaptive immunity. Zebularine treatment can lead to the accumulation of cytoplasmic DNA and the upregulation of STING expression, thereby sensitizing this pathway and promoting the production of type I interferons and other cytokines that recruit and activate immune cells. nih.gov

Furthermore, Zebularine can influence the expression of immune checkpoint molecules. For instance, it has been reported to induce the upregulation of PD-L1 expression. nih.gov While this may seem counterintuitive, it suggests that combining Zebularine with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, could be a promising therapeutic strategy. The Zebularine-induced increase in tumor immunogenicity may render tumors more susceptible to the effects of checkpoint blockade. nih.gov Studies have also indicated that Zebularine's anti-tumor effects are dependent on the presence of CD4+ and CD8+ T lymphocytes in the tumor microenvironment. nih.gov

Synergistic and Combination Therapeutic Approaches with Zebularine

Combined Modalities with Other DNA Methyltransferase Inhibitors (e.g., 5-aza-2′-deoxycytidine)

Combining Zebularine (B1662112) with other DNMT inhibitors, such as 5-aza-2′-deoxycytidine (Decitabine), leverages a multi-faceted approach to inhibiting DNA methylation. nih.gov A primary challenge with Decitabine is its rapid inactivation in vivo by the enzyme cytidine (B196190) deaminase (CD). nih.govnih.gov Zebularine possesses a dual mechanism of action; it not only inhibits DNA methylation but also acts as a potent inhibitor of cytidine deaminase. nih.govnih.govnih.gov This inhibition of CD by Zebularine protects Decitabine from degradation, thereby enhancing its bioavailability and antineoplastic activity. nih.govnih.gov

In studies on murine L1210 lymphoid and human HL-60 myeloid leukemia cells, the combination of Zebularine and Decitabine resulted in a greater inhibition of cell growth and colony formation than either agent used alone. nih.gov This synergistic effect was also observed in the reactivation of the p57KIP2 tumor suppressor gene in HL-60 cells, with the combination inducing a significantly higher level of promoter demethylation. nih.gov In vivo studies confirmed these findings, showing that the combination therapy led to a greater increase in the survival time of mice with L1210 leukemia compared to monotherapy. nih.gov

Similar synergistic effects have been noted in solid tumors. In MDA-MB-231 breast cancer cells, a combination of low-dose Zebularine with Decitabine significantly inhibited cell proliferation and colony formation more effectively than either drug individually. nih.gov These findings underscore a strong rationale for the clinical investigation of combined DNMT inhibitor therapies. nih.gov

Table 1: Synergistic Effects of Zebularine and 5-aza-2′-deoxycytidine (Decitabine)

| Cell Line | Cancer Type | Observed Synergistic Effect | Reference |

|---|---|---|---|

| L1210 | Murine Lymphoid Leukemia | Greater inhibition of growth and colony formation; Increased survival time in vivo. | nih.gov |

| HL-60 | Human Myeloid Leukemia | Greater reduction in colony formation; Synergistic reactivation of p57KIP2 gene. | nih.gov |

Integration with Histone Deacetylase Inhibitors (HDACi) for Enhanced Epigenetic Remodeling

The interplay between DNA methylation and histone deacetylation is a cornerstone of epigenetic gene silencing. Combining DNMT inhibitors like Zebularine with histone deacetylase inhibitors (HDACi) can lead to a more comprehensive reactivation of silenced tumor suppressor genes. nih.govnih.gov This "two-pronged" attack on the epigenetic machinery often results in synergistic anti-tumor activity. nih.gov

Research in non-small cell lung cancer (NSCLC) cell lines demonstrated that combining Zebularine with the HDAC inhibitor depsipeptide led to a synergistic inhibition of cell growth. nih.govnih.gov This effect was particularly pronounced in tumor cells with a hypermethylated and silenced CDKN2A gene, suggesting that the methylation status of key genes could be a biomarker for predicting response to this combination therapy. nih.govnih.gov

In human acute myeloid leukemia (AML) cells, sequential treatment with Zebularine followed by the HDAC inhibitor trichostatin A (TSA) synergistically enhanced the expression of the p15INK4B gene. aacrjournals.orgnih.gov Similarly, in colon cancer cell lines, combining Zebularine with TSA resulted in significant cell growth inhibition, apoptosis induction, and reactivation of the CIP/KIP family of cell cycle inhibitor genes (p21, p27, p57). waocp.orgnih.gov Pre-treatment with Zebularine followed by a combination of all-trans retinoic acid (RA) and HDAC inhibitors also significantly enhanced differentiation in promyelocytic leukemia cells. nih.gov

Table 2: Combination of Zebularine with HDAC Inhibitors

| Cancer Type | HDAC Inhibitor | Key Findings | Reference |

|---|---|---|---|

| Non-Small Cell Lung Cancer | Depsipeptide | Synergistic inhibition of cell growth in cells with silenced CDKN2A. | nih.govnih.gov |

| Acute Myeloid Leukemia | Trichostatin A (TSA) | Synergistic enhancement of p15INK4B expression. | aacrjournals.orgnih.gov |

| Colon Cancer | Trichostatin A (TSA) | Significant growth inhibition, apoptosis, and reactivation of p21, p27, and p57 genes. | waocp.orgnih.gov |

Co-administration with Conventional Chemotherapeutic Agents (e.g., Vincristine (B1662923), Cisplatin (B142131), Methotrexate)

Zebularine can also chemosensitize cancer cells to the effects of conventional cytotoxic drugs, potentially allowing for lower doses of these agents and reducing toxicity. nih.gov However, the nature of the interaction—synergistic, additive, or antagonistic—can depend on the specific chemotherapeutic agent and the cancer type. nih.gov

In childhood acute lymphoblastic leukemia (ALL) cell lines (Jurkat and ReH), combining Zebularine with methotrexate (B535133) resulted in a strong synergistic effect, indicating its potential as an adjuvant treatment. nih.gov Conversely, the combination of Zebularine with vincristine showed an antagonistic response in the same cell lines. nih.gov

In urothelial carcinoma models, co-administration of DNMT inhibitors like Zebularine with cisplatin has been shown to produce synergistic inhibition of cell proliferation and even reverse cisplatin resistance. researchgate.net Studies in colorectal cancer cells also explored combinations of Zebularine with oxaliplatin (B1677828) and 5-fluorouracil, finding that the interaction can be influenced by the genetic and epigenetic background of the cell line. plos.org

Table 3: Zebularine in Combination with Conventional Chemotherapeutics

| Cancer Type | Chemotherapeutic Agent | Interaction Type | Reference |

|---|---|---|---|

| Childhood Acute Lymphoblastic Leukemia | Methotrexate | Strong Synergism | nih.gov |

| Childhood Acute Lymphoblastic Leukemia | Vincristine | Antagonism | nih.gov |

| Urothelial Carcinoma | Cisplatin | Synergism, Reversal of Resistance | researchgate.net |

Combination Strategies with Immunotherapies and Targeted Molecular Agents (e.g., in FLT3-ITD positive Acute Myeloid Leukemia)

Emerging evidence suggests that epigenetic modulation by Zebularine can enhance the efficacy of modern cancer treatments like immunotherapy and targeted molecular agents. nih.goviu.edu

Zebularine has been shown to augment cancer immunotherapy by upregulating the expression of STING (stimulator of interferon genes), a key component of the innate immune sensing pathway. nih.gov By causing demethylation and elevating STING levels, Zebularine sensitizes cancer cells to DNA stimulation and promotes the infiltration of anti-tumor immune cells, such as CD8+ T cells and NK cells, into the tumor microenvironment. nih.govresearchgate.net In preclinical models, Zebularine treatment acted synergistically with the STING agonist cGAMP and immune checkpoint blockade antibodies to suppress tumor growth. nih.gov

In the context of targeted therapy, particularly for acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, there is a strong rationale for combining DNMT inhibitors with FLT3 inhibitors. iu.edu FLT3-ITD mutations are associated with a poor prognosis in AML. iu.edufrontiersin.org Studies using the DNMT inhibitor 5-azacitidine have shown that simultaneous administration with an FLT3 inhibitor leads to synergistic cytotoxicity, growth inhibition, and induction of apoptosis in FLT3/ITD+ AML cells. iu.edu This combination represents a promising therapeutic strategy, especially for older patients who may not be candidates for intensive chemotherapy. iu.edu While direct studies with Zebularine in this specific combination are emerging, the principle of combining DNMT and FLT3 inhibition is a well-supported and actively investigated approach. iu.edumdpi.comnih.gov

Table 4: Mentioned Compounds

| Compound Name |

|---|

| 5-aza-2′-deoxycytidine (Decitabine) |

| 5-azacitidine |

| 5-fluorouracil |

| All-trans retinoic acid (RA) |

| BML-210 |

| cGAMP |

| Cisplatin |

| Depsipeptide |

| Methotrexate |

| Oxaliplatin |

| Phenyl butyrate |

| Trichostatin A (TSA) |

| Vincristine |

Advanced Methodological Frameworks in Zebularine Research

Contemporary Molecular and Cell Biology Techniques

A variety of established and advanced molecular and cell biology techniques are fundamental to elucidating the cellular and molecular consequences of Zebularine (B1662112) treatment. These methods allow for precise quantification of gene expression changes, analysis of cell cycle progression, and detection of protein-level alterations.

Quantitative Real-Time RT-PCR

Quantitative Real-Time Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is a cornerstone technique in Zebularine research for measuring changes in gene expression. This method allows for the sensitive and specific quantification of mRNA levels of target genes. For instance, studies have utilized qRT-PCR to confirm the upregulation of tumor suppressor genes silenced by DNA methylation following Zebularine treatment. oup.comnih.govwaocp.org In research on Arabidopsis thaliana, qRT-PCR was used to validate the results of RNA-sequencing, confirming the upregulation of DNA damage repair genes like RAD51, BRCA1, and PARP2 in response to Zebularine. nih.govresearchgate.net Similarly, in studies of CD4+ T cells, qRT-PCR confirmed RNA-seq findings, showing that Zebularine decreased the expression of Ifng and Tbx21 in Th1 cells and Il17a in Th17 cells. frontiersin.org

Flow Cytometry

Flow cytometry is an indispensable tool for analyzing the effects of Zebularine on cell cycle distribution and apoptosis. This technique allows for the high-throughput analysis of individual cells, providing quantitative data on cell cycle phases and the proportion of apoptotic cells. Studies have consistently used flow cytometry to demonstrate that Zebularine can induce cell cycle arrest, often at the S phase or G2/M phase, in various cancer cell lines. tandfonline.comaacrjournals.orgspandidos-publications.comxiahepublishing.com For example, in human malignant mesothelioma cells, flow cytometry revealed an S phase delay after Zebularine treatment. tandfonline.com In ovarian cancer cells, low doses of Zebularine led to a G2 phase arrest, while higher doses increased the population of cells with sub-2N DNA content, indicative of apoptosis. aacrjournals.org Furthermore, flow cytometry combined with specific staining, such as with Annexin V and propidium (B1200493) iodide, is used to quantify the induction of apoptosis in response to Zebularine. waocp.orgnih.gov

Western Blot Analysis

Western blot analysis is crucial for investigating the impact of Zebularine on protein expression levels. This technique allows researchers to detect and quantify specific proteins, providing insights into the downstream effects of DNMT inhibition. A primary application of Western blotting in Zebularine research is to confirm the depletion of DNMT proteins, particularly DNMT1. mdpi.comtandfonline.complos.org Studies have shown a dose-dependent decrease in DNMT1 protein levels in various cancer cells following Zebularine treatment. tandfonline.complos.org Additionally, Western blotting is used to examine the expression of proteins involved in cell cycle regulation and apoptosis, such as p53, p21, caspases, and PARP. spandidos-publications.comscirp.orgplos.org For example, research has demonstrated Zebularine-induced increases in p53 and p21 protein levels and the cleavage of caspase-3 and PARP, confirming the activation of apoptotic pathways. spandidos-publications.complos.org

| Technique | Primary Application in Zebularine Research | Examples of Findings | References |

|---|---|---|---|

| Quantitative Real-Time RT-PCR (qRT-PCR) | Quantification of gene expression changes. | - Upregulation of tumor suppressor genes.

| nih.govwaocp.orgnih.govresearchgate.netfrontiersin.org |

| Flow Cytometry | Analysis of cell cycle distribution and apoptosis. | - Induction of S-phase or G2/M arrest.

| tandfonline.comaacrjournals.orgspandidos-publications.comnih.gov |

| Western Blot Analysis | Detection and quantification of specific proteins. | - Depletion of DNMT1 protein.

| tandfonline.comspandidos-publications.complos.orgscirp.orgplos.org |

High-Throughput Genomic and Epigenomic Profiling Methodologies

To understand the global impact of Zebularine on the genome and epigenome, researchers employ high-throughput profiling techniques. These methods provide a comprehensive view of changes in DNA methylation, gene expression, and protein-DNA interactions across the entire genome.

Global DNA Methylation Analysis

Assessing the global DNA methylation status is central to understanding Zebularine's primary mechanism of action. Techniques like methyl-sensitive amplification polymorphism (MSAP) can be used to get a global snapshot of DNA methylation changes. nih.govresearchgate.net More advanced and comprehensive methods, such as those utilizing microarrays or sequencing, allow for a high-resolution, genome-wide view of DNA methylation patterns. For instance, studies have used DNA methylation arrays to demonstrate that Zebularine induces widespread DNA demethylation in cancer cells. plos.org In cholangiocarcinoma cells, analysis revealed that Zebularine treatment led to the hypomethylation of a significantly larger number of CpG sites compared to hypermethylated sites. plos.org These analyses can identify specific genes and pathways, such as the Wnt signaling pathway, that are affected by Zebularine-induced demethylation. plos.org While some studies show only a slight decrease in global DNA methylation, they still observe significant, localized demethylation at specific gene promoters. nih.gov

RNA Sequencing (RNA-Seq)

RNA sequencing (RNA-Seq) has become the standard for transcriptome-wide analysis of gene expression changes following Zebularine treatment. This powerful technique provides a comprehensive and unbiased profile of all expressed genes, allowing for the discovery of novel pathways affected by the drug. RNA-Seq has been used to analyze the transcriptional response to Zebularine in various organisms and cell types, including Arabidopsis thaliana and human cell lines. nih.govfrontiersin.orgebi.ac.uk In Arabidopsis, RNA-Seq revealed that Zebularine treatment leads to the significant upregulation of numerous genes, including those involved in DNA damage repair. nih.govresearchgate.net In human CD4+ T cells, RNA-Seq analysis identified that Zebularine treatment suppressed the expression of key inflammatory cytokines and transcription factors. frontiersin.org

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) is a powerful method used to identify the genome-wide binding sites of specific proteins, such as transcription factors and modified histones. cd-genomics.comillumina.comresearchgate.net In the context of Zebularine research, ChIP-Seq can be used to map the locations of DNMTs or to investigate how Zebularine-induced demethylation affects the binding of transcription factors or the patterns of histone modifications across the genome. oup.comresearchgate.net For example, native ChIP (N-ChIP) has been used in Arabidopsis to examine the accumulation of MET1-RFP at specific rDNA loci following Zebularine treatment. oup.com The integration of ChIP-Seq with other omics data, like RNA-Seq, provides a more complete picture of the regulatory networks affected by Zebularine. illumina.com

| Methodology | Purpose in Zebularine Research | Key Insights Gained | References |

|---|---|---|---|

| Global DNA Methylation Analysis | To assess genome-wide changes in DNA methylation patterns. | - Widespread hypomethylation induced by Zebularine.

| plos.orgnih.govnih.gov |

| RNA Sequencing (RNA-Seq) | To profile the entire transcriptome in response to Zebularine. | - Comprehensive view of up- and down-regulated genes.

| nih.govresearchgate.netfrontiersin.orgebi.ac.uk |

| Chromatin Immunoprecipitation Sequencing (ChIP-Seq) | To map genome-wide protein-DNA interactions. | - Determining the genomic locations of DNMTs.

| cd-genomics.comillumina.comoup.comresearchgate.net |

Application of Computational Biology and In Silico Modeling in Epigenetic Drug Design

Computational biology and in silico modeling are increasingly integral to drug discovery and design, including the development and understanding of epigenetic drugs like Zebularine. mdpi.com These approaches can predict drug-target interactions, elucidate mechanisms of action, and guide the design of new, more specific inhibitors.

Future Directions and Identified Research Gaps in Zebularine Studies

Unraveling Undiscovered or Minor Mechanism-of-Action Pathways of Zebularine (B1662112)

One of the significant, yet less characterized, effects of zebularine is the induction of a DNA damage response (DDR). Studies have shown that zebularine can cause DNA damage, particularly during the S phase of the cell cycle when DNA replication occurs. This damage is not a direct result of DNA demethylation but rather a consequence of the compound's incorporation into the DNA strand. The presence of zebularine in the DNA appears to create lesions that trigger a cellular response to repair the damage. This response involves the activation of key kinases, namely Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), which are central regulators of the DDR. The repair of zebularine-induced DNA damage has been shown to rely on the synthesis-dependent strand-annealing pathway of homologous recombination. nih.gov The induction of DNA damage is further evidenced by the increased number of γH2AX foci in cells treated with zebularine, indicating the presence of DNA double-strand breaks. aacrjournals.org